[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is a complex organic compound that features a piperidine ring substituted with a methanol group and a methoxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to increase yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the methanol group, forming a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methanol and methoxy-dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Methoxyphenyl)piperidin-2-yl]methanol: Similar structure but lacks the dimethyl groups on the phenyl ring.
[1-(4-Methoxy-2,5-dimethylphenyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine: Lacks the methanol group.
Uniqueness
[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of both the methanol group and the methoxy-dimethylphenyl group
Properties
IUPAC Name |
[1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-9-16(19-3)13(2)8-14(12)10-17-7-5-4-6-15(17)11-18/h8-9,15,18H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAROCPKYHUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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